molecular formula C17H19NOS2 B2955230 (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396803-18-1

(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2955230
CAS No.: 1396803-18-1
M. Wt: 317.47
InChI Key: MUJYHIRWYBKHSS-UHFFFAOYSA-N
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Description

(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as MTMP, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTMP is a synthetic compound that belongs to the class of piperidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectral characterization of novel compounds, including those related to "(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone," have been extensively studied. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds through various spectroscopic techniques and density functional theory (DFT) calculations, exploring their structural properties and potential antibacterial activities (Shahana & Yardily, 2020).

Material Science Applications

Substituted thiophenes, a core component of the molecule , have been identified for their broad applications in material science, including their use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure of related compounds have been reported to contribute significantly to the development of materials with enhanced performance (Nagaraju et al., 2018).

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-20-16-6-3-2-5-14(16)17(19)18-10-8-13(9-11-18)15-7-4-12-21-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJYHIRWYBKHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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